An In-depth Technical Guide to the Fundamental Properties of N-Methyl-4-nitroaniline
An In-depth Technical Guide to the Fundamental Properties of N-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-4-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical research fields. Its unique molecular structure, featuring both an electron-donating methylamino group and a potent electron-withdrawing nitro group, imparts a range of chemical and physical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties of N-Methyl-4-nitroaniline, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for key procedures are provided, alongside visual representations of reaction pathways and workflows to support researchers in its application.
Chemical and Physical Properties
N-Methyl-4-nitroaniline is a yellow crystalline solid at room temperature.[1] Its core properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Brownish-yellow prisms with violet reflex (from ethanol) or yellow powder.[3] | [3] |
| Melting Point | 149-151 °C | [1] |
| Boiling Point | Decomposes | [3] |
| Density | 1.201 g/cm³ | [3] |
| Vapor Pressure | 0.00764 mmHg | [3] |
| Solubility | Insoluble in water; soluble in acetone, benzene, and slightly soluble in ethanol.[4] | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 100-15-2 | [1] |
| IUPAC Name | N-methyl-4-nitroaniline | [3] |
| SMILES | CNC1=CC=C(C=C1)--INVALID-LINK--[O-] | [3] |
| InChI | InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | [1] |
Spectroscopic Properties
The spectroscopic data for N-Methyl-4-nitroaniline are crucial for its identification and characterization.
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~8.09 (d, 2H), ~6.53 (d, 2H), ~4.7 (br s, 1H, NH), ~2.94 (d, 3H, CH₃) ppm | [1] |
| ¹H NMR (DMSO-d₆) | δ ~8.02 (d, 2H), ~6.62 (d, 2H), ~7.32 (q, 1H, NH), ~2.81 (d, 3H, CH₃) ppm | [1] |
| IR (KBr Pellet) | Key peaks indicative of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) stretching and bending vibrations. | [3] |
| UV-Vis (Ethanol) | λmax will be in the UV-visible region, characteristic of nitroaniline derivatives. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Methyl-4-nitroaniline are essential for its practical application in a research setting.
Synthesis of N-Methyl-4-nitroaniline
A common method for the synthesis of N-Methyl-4-nitroaniline involves the methylation of a p-nitroaniline derivative, followed by hydrolysis. The following protocol is a representative example.[4]
Experimental Workflow for Synthesis
Caption: Synthesis of N-Methyl-4-nitroaniline Workflow.
Detailed Protocol:
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Methylation: In a round-bottom flask equipped with a reflux condenser, combine p-nitroacetanilide, acetone, and potassium hydroxide. Heat the mixture to reflux.
-
Slowly add a solution of methyl iodide in acetone dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the mixture for 4 hours.
-
Allow the reaction mixture to cool to room temperature and stand overnight.
-
Recover the acetone, which will cause the precipitation of N-methyl-4-nitroacetanilide crystals.
-
Collect the crystals by filtration and wash them with cold ethanol.
-
Hydrolysis: Combine the obtained N-methyl-4-nitroacetanilide with ethanol and hydrochloric acid in a round-bottom flask.
-
Heat the mixture under reflux for 8 hours.
-
Workup and Purification: After the reflux, recover the ethyl acetate and ethanol by distillation.
-
Dilute the residue with water, wash to remove acidity, and dry to obtain the crude product.
-
Dissolve the crude product in acetone and filter.
-
Recover the purified N-Methyl-4-nitroaniline crystals from the acetone solution.
Spectroscopic Characterization Protocols
3.2.1. ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of N-Methyl-4-nitroaniline by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the obtained Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.
3.2.2. IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry N-Methyl-4-nitroaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]
-
Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
3.2.3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of N-Methyl-4-nitroaniline in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
Scan the absorbance of the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
Reactivity and Applications
The reactivity of N-Methyl-4-nitroaniline is primarily dictated by the interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group. This makes it a versatile intermediate in organic synthesis.[2]
Reduction of the Nitro Group
The nitro group of N-Methyl-4-nitroaniline can be readily reduced to an amino group to form N-methyl-p-phenylenediamine, a valuable building block in the synthesis of dyes and polymers.[8] Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Reaction Pathway for Nitro Group Reduction
Caption: Reduction of N-Methyl-4-nitroaniline.
Electrophilic Aromatic Substitution
The aromatic ring of N-Methyl-4-nitroaniline is activated towards electrophilic aromatic substitution by the N-methylamino group, which is an ortho-, para-director. However, the strong deactivating effect of the para-nitro group directs incoming electrophiles to the positions ortho to the N-methylamino group. Common electrophilic substitution reactions include halogenation and nitration, although the latter requires careful control of reaction conditions to avoid oxidation.
Safety and Handling
N-Methyl-4-nitroaniline is a toxic substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[5] Prolonged or repeated exposure may cause organ damage. It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
Consult a physician in all cases of exposure.
Conclusion
N-Methyl-4-nitroaniline is a fundamentally important chemical compound with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is underscored by its reactivity, particularly in the reduction of its nitro group and electrophilic substitution on its aromatic ring. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of N-Methyl-4-nitroaniline in their research endeavors.
References
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- 2. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is N-Methyl-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
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